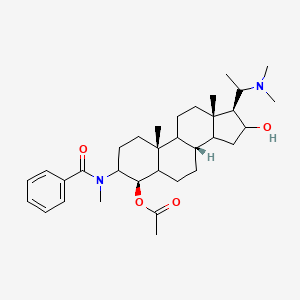
Paxillarine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paxillarine A is a steroidal alkaloid isolated from the plant Pachysandra axillaris. It is one of two newly identified compounds from this species, the other being Paxillarine B. The structure of this compound is characterized by a complex arrangement of functional groups, including a benzoylamino group, an acetoxy group, and a hydroxy group, all attached to a pregnane skeleton .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Paxillarine A involves several steps, starting from basic steroidal precursors. The key steps include:
N-Methylation: Introduction of the N-methyl group.
Benzoylation: Addition of the benzoylamino group.
Acetylation: Introduction of the acetoxy group.
Hydroxylation: Addition of the hydroxy group.
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Pachysandra axillaris. Industrial-scale synthesis has not been widely reported, likely due to the complexity of the molecule and the efficiency of extraction methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoylamino and acetoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Paxillarine A has shown potential in various scientific research fields:
Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
作用機序
The mechanism of action of Paxillarine A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of key signaling pathways and the induction of oxidative stress .
類似化合物との比較
Paxillarine B: Another steroidal alkaloid from Pachysandra axillaris with a similar structure but different functional groups.
Pregnane Alkaloids: A broader class of compounds with similar steroidal backbones but varying functional groups.
Uniqueness of Paxillarine A:
Functional Groups: The specific arrangement of benzoylamino, acetoxy, and hydroxy groups makes this compound unique.
Biological Activity: Its cytotoxic activity against cancer cells distinguishes it from other similar compounds.
特性
CAS番号 |
145022-89-5 |
|---|---|
分子式 |
C33H50N2O4 |
分子量 |
538.8 g/mol |
IUPAC名 |
[(4R,8R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C33H50N2O4/c1-20(34(5)6)29-28(37)19-26-23-13-14-25-30(39-21(2)36)27(35(7)31(38)22-11-9-8-10-12-22)16-18-32(25,3)24(23)15-17-33(26,29)4/h8-12,20,23-30,37H,13-19H2,1-7H3/t20?,23-,24?,25?,26?,27?,28?,29+,30-,32-,33+/m1/s1 |
InChIキー |
CEFWIVSCALJZMU-WMBLJULDSA-N |
異性体SMILES |
CC([C@H]1C(CC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
正規SMILES |
CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
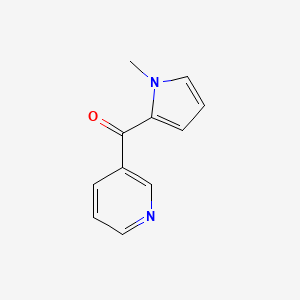
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
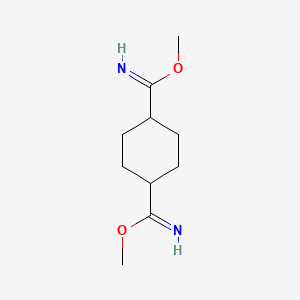
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
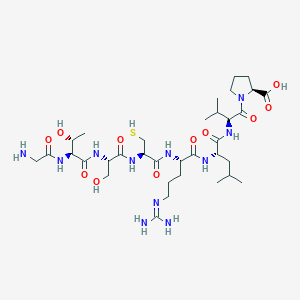
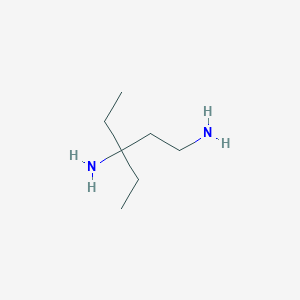
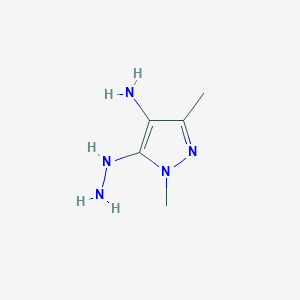
![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
